4-(4-Formylcyclohexyl)benzonitrile
Description
4-(4-Formylcyclohexyl)benzonitrile is a benzonitrile derivative featuring a cyclohexane ring substituted with a formyl (-CHO) group at the 4-position and a benzonitrile moiety at the para-position of the benzene ring. The formyl group introduces polarity and reactivity, making it a versatile intermediate in organic synthesis, particularly for condensation reactions or further functionalization.
Properties
CAS No. |
93205-71-1 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(4-formylcyclohexyl)benzonitrile |
InChI |
InChI=1S/C14H15NO/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-2,5-6,10,12,14H,3-4,7-8H2 |
InChI Key |
FIQRFWBYVFIOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclohexane Ring
Key Compounds:
4-(trans-4-Pentylcyclohexyl)benzonitrile Molecular Formula: C₁₈H₂₅N Molecular Weight: 255.40 g/mol Properties: Used in liquid crystal research due to its nonpolar alkyl chain, which enhances thermal stability. The pentyl group reduces polarity compared to the formyl-substituted analog .
4-(trans-4-Propylcyclohexyl)benzonitrile CAS No.: 61203-99-4 Molecular Formula: C₁₆H₂₁N (inferred) Properties: Similar to pentyl derivatives, but shorter alkyl chains may lower melting points. Used as a laboratory chemical in specialty material synthesis .
4-(4-Formylcyclohexyl)benzonitrile (Target Compound) Hypothesized Molecular Formula: C₁₄H₁₅NO Key Features: The formyl group increases polarity and reactivity, enabling participation in Schiff base formation or nucleophilic additions. Likely higher melting points than alkyl-substituted analogs due to hydrogen bonding .
Table 1: Substituent Effects on Cyclohexylbenzonitriles
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|
| 4-(trans-4-Pentylcyclohexyl)benzonitrile | Pentyl (C₅H₁₁) | 255.40 | Liquid crystal research |
| 4-(trans-4-Propylcyclohexyl)benzonitrile | Propyl (C₃H₇) | ~223.36 (inferred) | Laboratory chemical synthesis |
| This compound | Formyl (CHO) | ~221.28 (hypothesized) | Reactive intermediate for drug synthesis |
Phenoxy-Linked Benzonitriles with Formyl Groups
Key Compounds:
4-(4-Bromo-3-formylphenoxy)benzonitrile Molecular Formula: C₁₄H₈BrNO₂ Molecular Weight: 302.12 g/mol Melting Point: 109–111°C Applications: Intermediate in Crisaborole (anti-inflammatory drug) synthesis. Bromine and formyl groups enable cross-coupling reactions .
3-Chloro-4-(4-formylphenoxy)benzonitrile Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 257.67 g/mol Properties: Chlorine enhances electrophilicity, facilitating nucleophilic aromatic substitution. Used in agrochemical research .
Comparison with Target Compound:
- Structural Difference: Formyl groups are on phenoxy rings rather than cyclohexane.
- Reactivity: Phenoxy-linked formyl groups participate in electrophilic reactions, whereas cyclohexyl-formyl derivatives may exhibit steric hindrance, affecting reaction kinetics.
Functional Group Variations on Benzonitrile Core
4-(Dimethylamino)benzonitrile Key Feature: Electron-donating dimethylamino group (-N(CH₃)₂) increases electron density on the benzene ring. Applications: Used in dye synthesis and fluorescence studies due to its electron-rich structure .
4-(4-Hydroxypiperidin-4-yl)benzonitrile
- Molecular Formula : C₁₂H₁₃N₂O
- Properties : Hydroxypiperidine introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Explored in pharmaceutical R&D .
Table 2: Functional Group Impact on Benzonitrile Derivatives
| Compound | Functional Group | Key Properties/Applications |
|---|---|---|
| This compound | Formyl (-CHO) | High reactivity for condensation reactions |
| 4-(Dimethylamino)benzonitrile | Dimethylamino | Fluorescence applications, dye synthesis |
| 4-(4-Hydroxypiperidin-4-yl)benzonitrile | Hydroxypiperidine | Pharmaceutical intermediate |
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